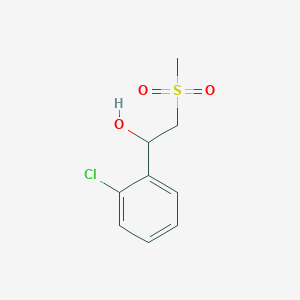
1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol (CPMSE) is a synthetic organic compound that is used in various scientific applications. It is a derivative of phenol and has a molecular weight of 214.62 g/mol. It is a white crystalline solid that is soluble in organic solvents, such as chloroform and ethanol. CPMSE is a versatile compound that is used in the synthesis of various compounds and as a reagent in various laboratory experiments.
Applications De Recherche Scientifique
Biocatalytic Production
- Efficient Synthesis Using Microbial Catalysis : Research has shown the effectiveness of using microbial catalysis for the asymmetric synthesis of chlorophenyl ethanol derivatives. For instance, the submerged culture of Alternaria alternata was found to be an efficient biocatalyst for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a key intermediate for various pharmaceuticals, showcasing the potential for green chemistry approaches in compound synthesis (E. B. Kurbanoğlu et al., 2009).
Chiral Intermediates for Drug Synthesis
- Synthesis of Chiral Alcohols : The use of biotransformation by specific strains of Candida and Acinetobacter demonstrates the high enantioselectivity and efficiency in producing chiral alcohols, which are crucial intermediates for antifungal agents and adrenoceptor agonists. Such processes highlight the importance of microbial biocatalysis in creating optically pure compounds for pharmaceutical development (Y. Ni et al., 2012); (Yan-Li Miao et al., 2019).
Novel Protective Groups for Peptide Synthesis
- Development of Amino-Protective Groups : Modifications of the methyl group in 2-(methylsulfonyl)ethanol have led to the discovery of new amino-protective groups for peptide synthesis. These groups are labile in alkaline media and offer higher sensitivity to base, indicating advancements in the field of peptide synthesis and potentially impacting the synthesis strategies of complex biological molecules (C. G. J. Verhart & G. I. Tesser, 2010).
Green Chemistry and Environmental Considerations
- Ionic Liquids in Alcohol Extraction : Research into the use of ionic liquids for the extraction of alcohols from water showcases the potential for more environmentally friendly and energy-efficient separation processes. Such studies contribute to the broader application of green chemistry principles in industrial processes, including the purification and separation of chemical compounds (A. Chapeaux et al., 2008).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-methylsulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUZWZSOBAZUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



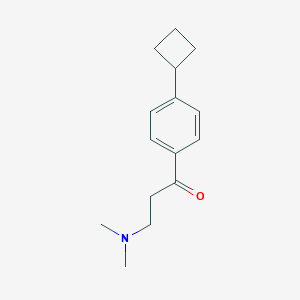

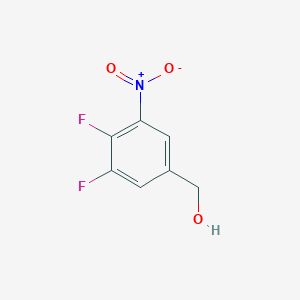

![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)

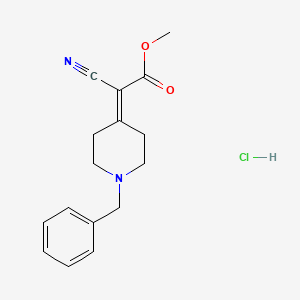
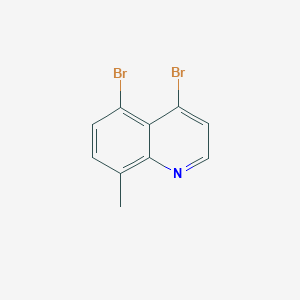
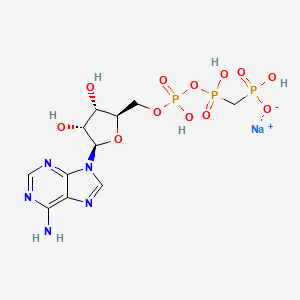
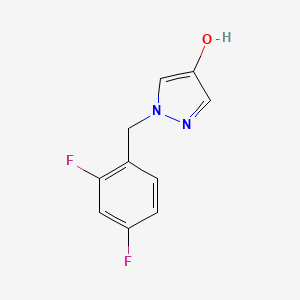
![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)
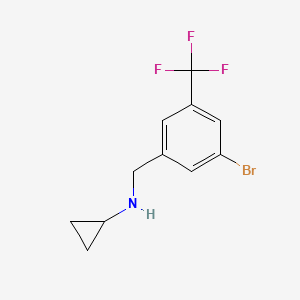
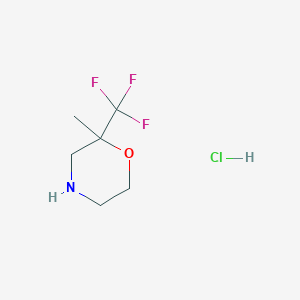
![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)